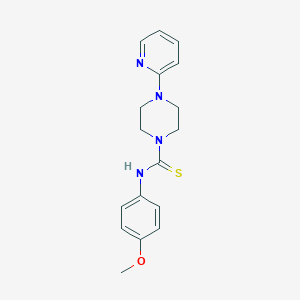

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-22-15-7-5-14(6-8-15)19-17(23)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABGTKGMPVWNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Piperazine

Piperazine reacts with 2-chloropyridine under basic conditions to yield 1-(2-pyridinyl)piperazine. Optimal conditions derived from patent data include:

Reaction Scheme :

Yield : 65–78% (varies with stoichiometry and solvent polarity).

Introduction of the Carbothioamide Group

The carbothioamide functionality is introduced via thiocarbonylation of the secondary amine in 4-(2-pyridinyl)piperazine. Two predominant methods are validated:

Thiocarbamoylation Using Thiourea Derivatives

Adapting protocols from antiretroviral drug synthesis, the amine reacts with a thiourea derivative under acidic reflux:

-

Reagents : N-(4-Methoxyphenyl)thiourea, hydrochloric acid (HCl).

Mechanism :

Thionation of Carboxamide Precursors

A carboxamide intermediate is converted to the thioamide using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent:

-

Reagents : N-(4-Methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, P₂S₅.

Reaction Scheme :

Optimization of Reaction Conditions

Critical parameters influencing yield and purity are summarized below:

| Parameter | Thiocarbamoylation | Thionation |

|---|---|---|

| Solvent | Acetone | Toluene |

| Temperature | 56°C | 110°C |

| Reaction Time | 2–4 hours | 8 hours |

| Catalyst/Reagent | HCl | P₂S₅ |

| Yield | 60–72% | 85–90% |

Thionation outperforms direct thiocarbamoylation in yield but requires stringent moisture control.

Purification and Characterization

Post-synthesis purification involves:

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).

-

Recrystallization : Ethanol/water mixture for high-purity crystals.

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 4.8 Hz, 1H, pyridinyl), 6.85 (d, J = 8.8 Hz, 2H, methoxyphenyl), 3.80 (s, 3H, OCH₃).

Challenges and Mitigation Strategies

-

Byproduct Formation : Competing N-alkylation at both piperazine nitrogens is minimized using stoichiometric control.

-

Moisture Sensitivity : Thiocarbonylation reagents (e.g., P₂S₅) require anhydrous conditions, achieved via molecular sieves.

-

Low Solubility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during alkylation.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and piperazine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

Pharmacological Properties

This compound exhibits a range of pharmacological activities, particularly as an antagonist at serotonin receptors. Its structure allows it to interact effectively with the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Studies have shown that N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide can modulate serotonergic activity, making it a candidate for further investigation in the treatment of psychiatric conditions .

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. Its ability to induce apoptosis in cancer cells has been documented in several studies. For instance, derivatives of piperazine compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism involves the activation of apoptotic pathways, suggesting that this compound could be further explored for its efficacy in targeted cancer therapies.

Neuropharmacological Research

The compound's interaction with neurotransmitter systems positions it as a valuable subject in neuropharmacological studies. Its effects on neurotransmitter release and receptor modulation have implications for treating conditions such as depression and anxiety. In vitro studies indicate that the compound can prevent serotonin-induced hyperpolarization in neuronal cells, suggesting a potential role in managing serotonin-related disorders .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

-

Case Study 1: Antidepressant Effects

A study investigated the compound's effects on animal models of depression. Results indicated significant improvements in depressive behaviors when administered at specific dosages, supporting its potential as an antidepressant . -

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation. These findings suggest that it may serve as a lead compound for developing new anticancer therapies . -

Case Study 3: Serotonin Receptor Modulation

Research focusing on the modulation of serotonin receptors revealed that this compound effectively blocked serotonin-mediated effects in neuronal cultures, indicating its potential use in treating serotonergic dysregulation .

Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

N-Benzyl-4-(2-Pyridinyl)-1-Piperazinecarbothioamide

- Key Differences : Replaces the 4-methoxyphenyl group with a benzyl moiety.

- The absence of the methoxy electron-donating group may reduce hydrogen-bonding capacity .

- Synthesis : Prepared via coupling of benzylamine with 4-(2-pyridinyl)piperazine-1-carbothioic acid, highlighting the modularity of carbothioamide synthesis .

N-(3-Chloro-2-Methylphenyl)-4-(4-Hydroxyphenyl)piperazine-1-carbothioamide

- Key Differences : Substitutes the 4-methoxyphenyl with a 3-chloro-2-methylphenyl group and the 2-pyridinyl with a 4-hydroxyphenyl group.

- This compound exhibits distinct pharmacological profiles, including possible antimicrobial activity .

N-(1,3-Benzodioxol-5-yl)-4-(2-Furylmethyl)piperazine-1-carbothioamide

- Key Differences : Incorporates a benzodioxole ring (electron-rich aromatic system) and a furylmethyl substituent.

- Such modifications are common in CNS-targeting agents .

Functional Analogues: Carboxamides vs. Carbothioamides

4-(2-Methoxyphenyl)-N-2-Pyridinyl-1-Piperazineacetamide

- Key Differences : Replaces the carbothioamide (-C(=S)-NH-) with a carboxamide (-C(=O)-NH-) and substitutes the 4-methoxyphenyl with a 2-methoxyphenyl group.

- Implications: The carboxamide lacks the sulfur atom’s polarizability, reducing its ability to act as a hydrogen-bond acceptor. This compound (CAS 146714-63-8) is a known 5-HT1A receptor antagonist, suggesting that the thioamide group in the target compound may enhance binding affinity to similar targets .

Antagonism at Serotonin Receptors

- p-MPPI and p-MPPF (): These 5-HT1A receptor antagonists share a 2-methoxyphenylpiperazine core but incorporate iodobenzamido or fluorobenzamido groups. Their ID50 values for hypothermia antagonism (5 mg/kg and 3 mg/kg, respectively) highlight the impact of halogen substituents on potency. The target compound’s thioamide group may similarly modulate receptor interactions .

Antimicrobial Activity

- ML267 (): A piperazinecarbothioamide derivative with a 3-chloro-5-(trifluoromethyl)pyridinyl group, ML267 inhibits bacterial phosphopantetheinyl transferase (IC50 < 1 µM).

Structural and Crystallographic Insights

analyzes six 1-aroyl-4-(4-methoxyphenyl)piperazines, revealing:

- Hydrogen Bonding : Compounds with electron-withdrawing substituents (e.g., Cl, Br) form C–H⋯O bonds, stabilizing sheet-like structures.

- Disorder Effects : Halogenated derivatives (e.g., 2-chlorobenzoyl) exhibit positional disorder, suggesting conformational flexibility that may influence ligand-receptor dynamics .

Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, mechanisms of action, and relevant case studies, highlighting the compound's significance in medicinal chemistry.

Molecular Characteristics

- Molecular Formula : C17H20N4O2

- Molecular Weight : 312.37 g/mol

- InChIKey : DGQDIMPZWSLLHJ-UHFFFAOYSA-N

- Exact Mass : 312.158626 g/mol

These properties indicate a complex structure that may interact with various biological targets, particularly in the central nervous system.

Research has indicated that this compound exhibits significant activity on serotonin receptors, particularly the 5-HT1A receptor subtype. This receptor is crucial for modulating mood and anxiety. The compound has been shown to act as a competitive antagonist at these receptors, influencing serotonin turnover and neuronal firing rates.

- 5-HT1A Receptor Antagonism : Studies have demonstrated that this compound can antagonize the effects of agonists like 8-OH-DPAT, which is known to reduce serotonin turnover in the hippocampus. The inhibition of hypothermic responses induced by such agonists suggests a role in modulating serotonergic activity (PubMed ).

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antidepressant-like Effects : By modulating serotonin levels, the compound may exhibit antidepressant properties.

- Anxiolytic Properties : Its ability to influence serotonin signaling could also contribute to anxiolytic effects, making it a candidate for further investigation in anxiety disorders.

Study Overview

-

Study on Serotonin Turnover :

- Objective : To assess the impact of this compound on serotonin turnover.

- Methodology : Rat models were used to measure changes in the 5-HIAA/5-HT ratio post-administration of the compound.

- Findings : The compound significantly antagonized reductions in this ratio induced by serotonin agonists, indicating enhanced serotonergic activity (PubMed ).

-

Behavioral Assessment :

- Objective : Investigate behavioral changes associated with administration.

- Methodology : Behavioral assays were conducted to evaluate hypothermia and forepaw treading in response to serotonergic stimulation.

- Results : The compound displayed dose-dependent antagonism of hypothermia and forepaw treading induced by 8-OH-DPAT (ID50 values around 3-5 mg/kg) (PubMed ).

Data Summary

| Study | Objective | Key Findings |

|---|---|---|

| Serotonin Turnover | Assess impact on 5-HIAA/5-HT ratio | Significant antagonism observed |

| Behavioral Assessment | Evaluate behavioral changes | Dose-dependent antagonism of hypothermia |

Q & A

Q. Methodology :

- Radioligand Binding Assays : Use [³H]spiperone to quantify receptor affinity.

- Chiral Synthesis : Resolve enantiomers via HPLC to study stereochemical effects on activity .

What analytical methods confirm the compound’s structural integrity and purity?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 3.7–3.8 ppm).

- Elemental Analysis : Confirms empirical formula (e.g., C17H17F2N3S with ≤0.3% deviation) .

- Melting Point : Sharp melting ranges (153–191°C) indicate purity .

Q. Advanced Research Focus

- Competitive Binding Assays : Use [³H]spiperone in HEK-293 cells expressing human D3 receptors.

- Protocol : Incubate compound (0.1–1000 nM) with membranes; measure displacement via scintillation counting.

- Data Interpretation : Ki values calculated using Cheng-Prusoff equation .

- Enantioselectivity : Chiral separation (e.g., Chiralpak AD-H column) reveals (R)-enantiomers exhibit 10-fold higher affinity than (S)-forms .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

- Hazards : Skin/eye irritant (Category 2A); avoid inhalation .

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Storage : Inert atmosphere (N2), desiccated at –20°C to prevent hydrolysis .

How does the compound interact with carbonic anhydrase isoforms?

Q. Advanced Research Focus

- Enzyme Inhibition Assays :

What computational methods predict the compound’s pharmacokinetics?

Q. Advanced Research Focus

- ADME Prediction : SwissADME or Schrödinger QikProp.

- LogP : ~2.7 (moderate lipophilicity).

- BBB Permeability : Predicted CNS MPO score = 4.2 (favorable for neurotargets) .

- Docking Studies : AutoDock Vina models show pyridinyl group forms π-π stacking with D3 receptor residues (e.g., Phe346) .

How does the compound’s stability vary under physiological conditions?

Q. Basic Research Focus

- pH Stability : Stable at pH 5–7.4 (t1/2 > 24 hrs); degrades in acidic (pH < 3) or alkaline (pH > 9) conditions.

- Thermal Stability : Decomposes above 160°C (DSC/TGA data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.